molecular formula C20H17ClF3N5OS B4371266 N~5~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

N~5~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4371266
M. Wt: 467.9 g/mol
InChI Key: IPZAVUALWMWGMR-UHFFFAOYSA-N
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Description

N~5~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a thieno ring, and various substituents such as chlorobenzyl, dimethyl, and trifluoromethyl groups

Preparation Methods

The synthesis of N5-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves several steps. One common synthetic route includes the condensation of 1,3-diketones with arylhydrazines to form the pyrazole ring . The thieno ring is then introduced through a cyclization reaction. The final product is obtained by attaching the chlorobenzyl, dimethyl, and trifluoromethyl groups under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

N~5~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~5~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N5-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

N~5~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N5OS/c1-10-16(11(2)29(26-10)9-12-6-4-5-7-14(12)21)25-18(30)15-8-13-17(20(22,23)24)27-28(3)19(13)31-15/h4-8H,9H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZAVUALWMWGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
N~5~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

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